molecular formula C29H33N5 B11447007 11-[4-(1-adamantyl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

11-[4-(1-adamantyl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11447007
M. Wt: 451.6 g/mol
InChI Key: NGPUKWYSLVWPMW-UHFFFAOYSA-N
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Description

11-[4-(1-adamantyl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[4-(1-adamantyl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of the adamantyl and piperazinyl groups. Common reagents used in these reactions include strong bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

11-[4-(1-adamantyl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

11-[4-(1-adamantyl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 11-[4-(1-adamantyl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various pathways, leading to the desired biological or chemical effects. The exact mechanism may vary depending on the application and the specific target.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: This compound has a similar tricyclic fused ring system.

    1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: This compound is part of the aryl halide chemistry informer library.

Uniqueness

11-[4-(1-adamantyl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C29H33N5

Molecular Weight

451.6 g/mol

IUPAC Name

16-[4-(1-adamantyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile

InChI

InChI=1S/C29H33N5/c30-18-24-22-4-3-5-23(22)28(34-26-7-2-1-6-25(26)31-27(24)34)32-8-10-33(11-9-32)29-15-19-12-20(16-29)14-21(13-19)17-29/h1-2,6-7,19-21H,3-5,8-17H2

InChI Key

NGPUKWYSLVWPMW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5CCN(CC5)C67CC8CC(C6)CC(C8)C7)C#N

Origin of Product

United States

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